![molecular formula C12H8ClNOS B189257 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- CAS No. 89817-93-6](/img/structure/B189257.png)
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a chemical compound that is extensively used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thioxo group. This compound has significant importance in the field of pharmaceuticals and drug discovery due to its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the regulation of cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of various kinases and transcription factors that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple procedures. It has a high degree of purity and stability, which makes it suitable for various analytical techniques. However, the compound is highly reactive and can undergo various chemical transformations, which can affect its biological activity. The compound is also toxic at high concentrations and requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-. One of the most promising areas of research is the development of novel drugs and therapies based on this compound. The compound has shown significant potential as an anti-cancer and anti-inflammatory agent, and further studies are needed to elucidate its mechanism of action and optimize its biological activity. Another area of research is the synthesis of analogs and derivatives of the compound with improved pharmacokinetic and pharmacodynamic properties. These analogs and derivatives can be used to develop more potent and selective drugs for various diseases.
Synthesemethoden
The synthesis of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a complex process that involves several steps. The most common method for synthesizing this compound is by the reaction of 4-chlorobenzaldehyde with thioacetamide and pyridine in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has significant importance in scientific research due to its unique chemical properties and biological activities. This compound has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The compound has also been used as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.
Eigenschaften
CAS-Nummer |
89817-93-6 |
---|---|
Produktname |
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- |
Molekularformel |
C12H8ClNOS |
Molekulargewicht |
249.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-15)12(14)16/h1-8H |
InChI-Schlüssel |
XHOUQAJGKNKGFI-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.